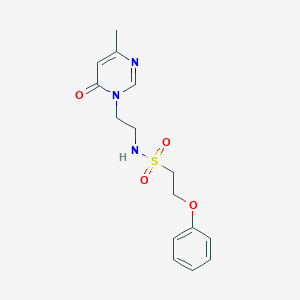

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-13-11-15(19)18(12-16-13)8-7-17-23(20,21)10-9-22-14-5-3-2-4-6-14/h2-6,11-12,17H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYUJCDGVHKFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide typically begins with the preparation of intermediate compounds. One approach involves the reaction of 4-methyl-6-oxopyrimidine with ethylene oxide to form the ethyl-linked intermediate. This intermediate is then reacted with 2-phenoxyethanesulfonyl chloride under suitable conditions, often in the presence of a base like triethylamine, to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to maintain efficiency and consistency. Solvent selection and purification processes would be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is capable of undergoing various types of chemical reactions:

Oxidation: : Typically involves the sulfonamide group, which can be oxidized under strong oxidizing conditions.

Reduction: : The pyrimidine ring can undergo reduction, although this is less common due to its stability.

Substitution: : The phenoxy group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. Conditions vary, but reactions are generally conducted in solvents such as acetonitrile or dichloromethane under controlled temperatures.

Major Products

Oxidation: : Yields sulfonic acid derivatives.

Reduction: : Produces reduced pyrimidine compounds.

Substitution: : Results in substituted phenoxy derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactive sulfonamide group and its potential as a building block in synthetic organic chemistry.

Biology

Biologically, it has been investigated for its interactions with enzymes and receptors, particularly those related to nucleotide metabolism due to the pyrimidine structure.

Medicine

In the medical field, derivatives of this compound are explored for their potential as therapeutic agents, particularly in targeting metabolic pathways or as enzyme inhibitors.

Industry

Industrially, it can be used in the synthesis of more complex molecules and materials, leveraging its unique functional groups.

Mechanism of Action

The mechanism by which N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide exerts its effects largely depends on its target application. In enzyme inhibition, for instance, the compound may bind to the active site of the enzyme, blocking its activity. The molecular targets often involve enzymes or receptors associated with pyrimidine metabolism or sulfonamide-sensitive pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyrimidine Derivatives

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()

- Core Structure : Pyrimidin-2-yl with 5-hydroxymethyl and 6-isopropyl substituents.

- Functional Groups : Methanesulfonamide (-SO₂NHCH₃), fluorophenyl.

- Key Differences: The target compound’s pyrimidinone (6-oxo) group contrasts with the pyrimidin-2-yl scaffold here. Methanesulfonamide is directly attached to the pyrimidine in , whereas the target compound’s sulfonamide is separated by an ethyl linker, increasing conformational flexibility .

Tc(V) Complex with N-(2-Mercaptoacetyl)-N'-[4-(Penten-3-one-2-yl]ethylenediamine ()

- Core Structure : Technetium(V) square pyramidal complex.

- Functional Groups: Mercaptoacetyl (-SH), pentenone.

- Key Differences: While structurally distinct (organometallic vs. organic), both compounds include sulfur-containing groups (sulfonamide vs. mercapto). The Tc complex’s Tc-O bond (165.7 pm) is longer than typical S-O bonds (~143 pm), reflecting differences in bonding character .

Phenoxy-Containing Analogues

(R/S)-N-[(Hexanamide Derivatives)]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide ()

- Core Structure: Hexanamide backbone with dimethylphenoxyacetamido and tetrahydropyrimidinone groups.

- Functional Groups: Acetamido (-NHCO-), dimethylphenoxy.

- Key Differences: The acetamido group in is a weaker hydrogen-bond donor compared to the target’s sulfonamide, which can act as both donor and acceptor. This may influence solubility and crystal packing . The phenoxy group in both compounds enhances lipophilicity, but the target’s ethylsulfonamide linker introduces polarity absent in ’s dimethylphenoxy.

Hydrogen-Bonding and Crystal Packing

- Hydrogen-Bond Analysis (): Sulfonamides form robust hydrogen-bond networks due to their dual donor-acceptor capacity, contrasting with acetamido or mercapto groups. This could lead to distinct crystal morphologies or stability profiles . The pyrimidinone’s 6-oxo group in the target compound provides additional hydrogen-bonding sites compared to pyrimidin-2-yl derivatives.

Comparative Data Table

Biological Activity

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring system linked to an ethyl group and a phenoxyethanesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, while the pyrimidine ring can interact with various nucleic acids and proteins, potentially modulating their activity. This dual mechanism may contribute to its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are widely recognized for their antibacterial effects, particularly against Gram-positive bacteria. The presence of the pyrimidine moiety may enhance this activity by facilitating better binding to bacterial enzymes involved in folate synthesis.

Anticancer Potential

Studies have shown that pyrimidine-based compounds can inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and cell cycle arrest. Preliminary in vitro studies on related compounds suggest that this compound may also possess anticancer properties, warranting further investigation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Target | Method | Results |

|---|---|---|---|

| Study 1 | Bacterial strains | Disc diffusion assay | Significant inhibition zones against E. coli and S. aureus |

| Study 2 | Cancer cell lines | MTT assay | IC50 values of 15 µM against A549 lung cancer cells |

| Study 3 | Enzyme inhibition | Kinetic assays | Competitive inhibition observed for carbonic anhydrase |

These results highlight the compound's potential as both an antimicrobial and anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives, including variations of this compound. The derivatives demonstrated varying degrees of antimicrobial activity, with some exhibiting MIC values lower than traditional antibiotics, suggesting that structural modifications can enhance efficacy.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of pyrimidine derivatives revealed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This study supports its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide, and how can purity be ensured?

The synthesis of this compound typically involves multi-step organic reactions, including condensation of the pyrimidinone core with sulfonamide precursors. Key steps include:

- Nucleophilic substitution : Reacting 4-methyl-6-hydroxypyrimidinone with a bromoethyl intermediate to form the ethyl-linked pyrimidinone moiety.

- Sulfonamide coupling : Introducing the phenoxyethanesulfonamide group via sulfonation and subsequent amidation.

Critical parameters include reaction temperature (60–80°C), solvent selection (e.g., DMF or dichloromethane), and catalyst use (e.g., triethylamine). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Yield optimization requires strict pH control and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- NMR spectroscopy : H and C NMR confirm the pyrimidinone ring (δ 6.5–8.0 ppm for aromatic protons) and sulfonamide linkage (δ 3.0–3.5 ppm for methylene groups).

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target compound).

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight.

Cross-referencing with X-ray crystallography data (if available) provides additional structural validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

SAR studies involve synthesizing analogs with modifications to the:

- Pyrimidinone core : Substituting the 4-methyl group with halogens or electron-withdrawing groups to alter electronic properties.

- Sulfonamide linker : Varying the ethyl chain length or replacing the phenoxy group with heteroaromatic rings.

Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted alongside computational modeling (molecular docking with target proteins like kinases or proteases) to correlate structural changes with activity. Dose-response curves and IC values quantify potency .

Q. What challenges arise in crystallographic analysis, and how can they be addressed?

Crystallization challenges include:

- Low solubility : Co-crystallization with hydrophilic co-solvents (e.g., DMSO-water mixtures).

- Twinned crystals : Using SHELXD/SHELXL for data processing to resolve overlapping reflections.

High-resolution X-ray data (≤1.0 Å) and hydrogen-bonding analysis (via Mercury software) clarify intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R(8) rings, critical for stability .

Q. How do intermolecular hydrogen bonds influence solubility and stability?

The sulfonamide group acts as a hydrogen-bond donor/acceptor, forming networks with water or solvent molecules. Computational tools (e.g., COSMO-RS) predict solubility parameters, while thermal gravimetric analysis (TGA) assesses stability. Modulating hydrogen-bond donors (e.g., introducing hydroxyl groups) can enhance aqueous solubility but may reduce membrane permeability .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB ID 1ATP for ATP-binding sites).

- Molecular dynamics (MD) simulations : Evaluates binding stability over 100-ns trajectories (AMBER or GROMACS).

- Free-energy calculations (MM/PBSA) : Quantifies binding affinities. Validation requires experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to confirm computational predictions .

Methodological Considerations

- Contradictions in synthesis : and suggest differing solvent preferences (DMF vs. dichloromethane). Researchers should test both under controlled conditions to determine optimal yields.

- Data interpretation : When crystallographic data is ambiguous (e.g., disorder in the phenoxy group), complementary techniques like solid-state NMR or IR spectroscopy resolve uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.